3-(1-naphthyl)-1H-pyrazole hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-naphthalen-1-yl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13;/h1-9H,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVSZGUGDGGGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=NN3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Characterization Methodologies for Naphthyl Pyrazole Compounds
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the compound's functional groups, connectivity, and molecular weight.
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of a naphthyl-pyrazole derivative displays absorption bands corresponding to the vibrational frequencies of specific bonds. researchgate.net For pyrazole-containing compounds, characteristic bands are observed for N-H stretching, C-H aromatic stretching, and the vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings. researchgate.netresearchgate.net
In related naphthyl-pyrazole structures, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, typical FT-IR peaks appear around 3049 cm⁻¹ (aromatic C-H), 1593 cm⁻¹ (C=N), 1495 cm⁻¹ (C=C), and 1360 cm⁻¹. mdpi.com For 3-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazole-4-yl)-1-phenyl propenone, bands are noted at 3150 cm⁻¹ (aromatic C-H) and 1604 cm⁻¹ (C=N). nih.gov The presence of the hydrochloride salt in the title compound would likely introduce a broad absorption band corresponding to the N-H⁺ stretch, typically found in the 2500-3000 cm⁻¹ region. The complex region between 2600 and 3200 cm⁻¹ in pyrazoles is often influenced by hydrogen bonding. mdpi.com
Table 1: Representative IR Absorption Bands for Naphthyl-Pyrazole Compounds
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3049 - 3150 | mdpi.comnih.gov |
| C=N Stretch (Pyrazole Ring) | 1593 - 1604 | mdpi.comnih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR: In the ¹H NMR spectrum of a 3-(1-naphthyl)-1H-pyrazole derivative, distinct signals are expected for the protons of the naphthyl group and the pyrazole (B372694) ring. The aromatic protons of the naphthalene (B1677914) system typically appear as a complex multiplet in the downfield region, generally between δ 7.1 and 8.7 ppm. mdpi.comnih.govmdpi.com The protons on the pyrazole ring also have characteristic chemical shifts; for instance, the H4 proton often appears as a singlet or a doublet of doublets around δ 6.5-6.8 ppm. nih.govnih.gov The N-H proton of the pyrazole ring is also observable, though its chemical shift can vary significantly depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For naphthyl-pyrazole compounds, the aromatic carbons of the naphthalene ring resonate in the range of δ 122-134 ppm. nih.govaksaray.edu.tr The carbons of the pyrazole ring have distinct shifts; for example, C3 and C5 are typically found around δ 140-163 ppm, while C4 appears further upfield, often near δ 105-108 ppm. nih.govnih.gov In 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the pyrazole carbons were observed at δ 151.96, 142.62, and 108.92 ppm. mdpi.com
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Naphthyl-Pyrazole Scaffolds
| Atom | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Reference |
|---|---|---|---|
| Naphthyl Aromatic Protons | 7.1 - 8.7 | 122 - 134 | mdpi.comnih.gov |
| Pyrazole H4 | 6.5 - 6.8 | 105 - 109 | mdpi.comnih.govnih.gov |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. tandfonline.com
Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to determine the molecular weight of polar compounds. For 3-(1-naphthyl)-1H-pyrazole hydrochloride, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. This directly confirms the molecular weight of the pyrazole derivative. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For example, the molecular ion peak for 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was found at m/z 365.1417 ([M+H]⁺), which closely matched the calculated value of m/z 365.1454, confirming its molecular formula. mdpi.com
Fragmentation Analysis: Under higher energy conditions (e.g., Electron Impact ionization), the molecule fragments in a predictable manner. The fragmentation patterns of pyrazole derivatives are strongly dependent on the nature and position of the substituents and can provide valuable structural confirmation. tandfonline.comtandfonline.com
Diffraction Methods for Solid-State Structure Determination
While spectroscopic methods reveal the structure in solution or gas phase, diffraction techniques are essential for determining the precise arrangement of atoms in the solid state.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. mdpi.com Analysis of related naphthyl-pyrazole ligands has revealed detailed structural information. nih.govresearchgate.net For instance, the crystal structure of 1-(2-methylnaphthalen-1-yl)-1H-pyrazole was determined, providing unambiguous proof of its structure. nih.govresearchgate.net This technique also elucidates how molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-stacking, which govern the material's solid-state properties. Pyrazole derivatives have been shown to crystallize in various crystal systems, including triclinic and monoclinic. mdpi.comnih.gov
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula and purity. For novel pyrazole derivatives, this method is routinely used to complement spectroscopic data. nih.govrsc.orgnih.gov
Table 3: Example of Elemental Analysis Data for a Naphthyl-Pyrazole Derivative (C₂₈H₁₉ClN₂O)
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| C | 77.33 | 77.29 | nih.gov |
| H | 4.40 | 4.45 | nih.gov |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable tools in the synthesis and analysis of naphthyl-pyrazole compounds. They provide robust mechanisms for separating the target compound from starting materials, byproducts, and other impurities, as well as for confirming the purity of the final product. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely applied.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a fundamental technique used for the qualitative monitoring of chemical reactions involving naphthyl-pyrazoles. Its simplicity, speed, and low cost make it an ideal method for tracking the consumption of reactants and the formation of products in real-time.
During the synthesis of pyrazole derivatives, TLC is frequently employed to determine the reaction's endpoint. rsc.orgrsc.org Researchers apply small spots of the reaction mixture to a TLC plate, typically coated with silica (B1680970) gel GF254, at various time intervals. nih.govmdpi.com The plate is then developed in a sealed chamber containing an appropriate solvent system (mobile phase). The separation of components on the plate is based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.
Visualization of the separated spots is commonly achieved under UV light (at 254 nm and 365 nm), where UV-active compounds like naphthyl-pyrazoles become visible. rsc.orgnih.gov The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, representing the desired product, appears and intensifies. rsc.org The choice of mobile phase is crucial for achieving good separation. A variety of solvent systems have been successfully used for different naphthyl-pyrazole syntheses, demonstrating the technique's versatility. For instance, a mixture of hexane (B92381) and ethanol (B145695) (90:10) has been used to monitor the formation of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives. nih.gov In other cases, dichloromethane (B109758)/petroleum ether (1:1) or gradients of ethyl acetate (B1210297) in hexane are employed. aksaray.edu.trnih.govorientjchem.org
Table 1: Examples of TLC Systems for Naphthyl-Pyrazole Reaction Monitoring
| Compound Type | Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Source |
|---|---|---|---|---|
| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivatives | Silica Gel | Hexane:Ethanol (90:10) | Not Specified | nih.gov |
| Pyrano[2,3-c]pyrazole derivatives | Silica Gel G/UV254 | Not Specified | UV Light (254 & 365 nm) | nih.gov |
| Copper complexes of naphthyl pyrazole ligands | Silica Gel | Dichloromethane:Petroleum Ether (1:1) | Not Specified | aksaray.edu.trnih.gov |
| General pyrazole derivatives | Silica Gel 60 F254 | Not Specified | UV Lamp or I₂ Stain | rsc.org |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography is a more powerful and quantitative technique than TLC, serving both analytical and preparative roles in the study of this compound.
Analytical HPLC: For analytical purposes, HPLC is used to determine the purity of a sample with high precision and to quantify its components. Reverse-phase HPLC (RP-HPLC) is the most common mode used for pyrazole derivatives. sielc.com In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol (B129727) and water, often with an acid modifier like phosphoric or formic acid. sielc.comsielc.com
For example, the purity of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was confirmed by HPLC, showing a specific retention time of 17.776 minutes under its analytical conditions. mdpi.com The purity of final compounds is often specified as a percentage determined by HPLC analysis, for instance, >98%. aksci.com For more complex separations, such as resolving enantiomers of chiral pyrazole derivatives, specialized polysaccharide-based chiral columns are utilized. acs.org Ultra-High-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, is also used for purity analysis, often employing columns with smaller particle sizes (e.g., 1.7 µm) for faster and more efficient separations. nih.gov
Preparative HPLC: When high-purity samples of naphthyl-pyrazole compounds are required for further studies, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect significant quantities of the target compound. sielc.com Following a synthesis, crude products are often purified first by flash column chromatography, and then preparative HPLC is used to isolate isomers or remove final traces of impurities, yielding highly pure fractions of the desired compound. nih.govmdpi.com
HPLC with Fluorescence Detection (HPLC-FLD) for Derivatization Analysis: HPLC coupled with a fluorescence detector (FLD) offers exceptional sensitivity and selectivity for compounds that are naturally fluorescent or can be chemically modified (derivatized) to become fluorescent. While many naphthyl-pyrazoles possess native fluorescence due to their aromatic structure, derivatization can be used to enhance detection or to analyze related compounds that lack a suitable chromophore.
In the context of pyrazole chemistry, pre-column derivatization involves reacting the analyte with a fluorescent tagging agent before injecting it into the HPLC system. mdpi.com A notable example involves the use of a pyrazoline-based reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline, for the analysis of biogenic amines. squ.edu.om The resulting fluorescent derivatives were analyzed by RP-HPLC-FLD with an excitation wavelength of 380 nm and an emission wavelength of 460 nm. squ.edu.om This approach demonstrates the utility of naphthyl-pyrazole structures as derivatizing agents themselves, highlighting a specialized application of HPLC-FLD in this field. Similarly, 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP) has been developed as a pre-column derivatization reagent for the sensitive HPLC analysis of saccharides. researchgate.net This strategy allows for the highly sensitive detection of otherwise difficult-to-measure analytes.
Table 2: HPLC Methods for Analysis of Pyrazole Compounds
| Application | Compound Type | Column | Mobile Phase | Detector | Source |
|---|---|---|---|---|---|
| Analytical (Purity) | 1H-Pyrazole, 3,5-dimethyl-1-phenyl- | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | UV/MS | sielc.com |
| Analytical (Purity) | Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | ACQUITY UPLC BEH C18 (1.7 µm) | CH₃CN:H₂O (1:1) | Not Specified | nih.gov |
| Analytical (Derivatization) | Biogenic Amines derivatized with a Naphthyl-Pyrazoline reagent | Not Specified | Isocratic Elution | Fluorescence (FLD) Ex: 380 nm, Em: 460 nm | squ.edu.om |
| Preparative | General Pyrazole Derivatives | Scalable Reverse Phase Columns | Acetonitrile, Water, Formic Acid | UV/MS | sielc.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Naphthyl Pyrazole Scaffolds
Influence of Substituent Effects on Biological Activity
The biological activity of naphthyl-pyrazole derivatives can be finely tuned by introducing various functional groups onto the naphthyl and pyrazole (B372694) rings. These substituents modulate the steric, electronic, and hydrophobic properties of the molecule, thereby influencing its interaction with biological targets. nih.govresearchgate.net
The size, shape, and electronic nature of substituents on both the naphthyl and pyrazole rings play a pivotal role in determining the biological efficacy of the compounds. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, affecting its binding affinity and reactivity.
For instance, in a series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives evaluated for antioxidant and 15-Lipoxygenase (15-LOX) inhibitory activity, the nature of the substituent on a pendant phenyl ring significantly influenced potency. tandfonline.comnih.gov Introducing EWGs like chloro (Cl) or dichloro groups generally led to enhanced activity. Conversely, the placement of EDGs such as methoxy (B1213986) (-OCH3) on a phenyl ring attached to the pyrazole core was found to increase anticancer activity in other pyrazole-naphthalene series, suggesting that the optimal electronic properties are target-dependent. mdpi.com
Steric hindrance is another critical factor. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in a receptor or diminish activity by preventing the molecule from adopting the required conformation for binding. lumenlearning.com The interplay between steric and electronic effects is often complex. For example, a substituent's position on the naphthyl ring can dictate its influence; a group at the 4-position may have a different steric and electronic impact than one at the 6- or 7-position due to its proximity to the pyrazole linkage.
| Compound | Substituent (R) on Chalcone (B49325) Moiety | IC₅₀ (µM) for 15-LOX Inhibition | Key Observation |
|---|---|---|---|
| 2a | -C₆H₅ (Phenyl) | 15.2 ± 1.12 | Baseline activity. |
| 2b | -C₆H₄-OCH₃ (p-Methoxy) | 12.5 ± 0.98 | Electron-donating group shows slight improvement. |
| 2d | -C₆H₄-Cl (p-Chloro) | 10.3 ± 0.88 | Electron-withdrawing group enhances activity. |
| 2e | -C₆H₄-Cl₂ (3,4-Dichloro) | 8.6 ± 0.73 | Multiple electron-withdrawing groups further increase potency. |
Non-covalent interactions are fundamental to the mechanism of action of naphthyl-pyrazoles. The pyrazole ring itself is a key player in forming these interactions. aksaray.edu.tr The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H group in unsubstituted pyrazoles can serve as a hydrogen bond donor. researchgate.net These interactions are critical for anchoring the ligand within the active site of a protein.
Conformational Analysis and Tautomerism in Relation to Molecular Function
The three-dimensional shape of a molecule is critical for its biological function. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is therefore essential for understanding the SAR of naphthyl-pyrazoles. lumenlearning.com
The rotational freedom of the naphthyl ring relative to the pyrazole ring is a key determinant of activity. nih.gov Studies on related N-naphthyl heterocyclic systems have demonstrated that hindered rotation can lead to a significant loss of potency. nih.gov If the molecule is locked in a conformation that does not fit the target's binding site, its activity will be diminished. Substituents placed at positions ortho to the bond linking the two rings can introduce steric hindrance that restricts rotation, thereby influencing the molecule's preferred conformation and its biological profile.
Furthermore, pyrazole rings can exist in different tautomeric forms, depending on which of the two nitrogen atoms bears a hydrogen atom. In N-unsubstituted pyrazoles, this tautomerism can be crucial for binding, as it allows the molecule to adapt to the hydrogen-bonding environment of the receptor. When a substituent is placed on one of the nitrogen atoms (N1), the tautomerism is fixed, which can either be beneficial or detrimental to activity, depending on the specific requirements of the biological target. nih.gov Computational and experimental studies, such as X-ray crystallography, are used to determine the stable conformations and tautomeric states of these molecules. bohrium.comiu.edu.sa
Regiochemical Variations within Naphthyl-Pyrazole Architectures and Their Functional Implications
Regiochemistry, the specific placement of the naphthyl group on the pyrazole ring, has profound functional implications. The parent compound, 3-(1-naphthyl)-1H-pyrazole, features the naphthyl group at the C3 position of the pyrazole. However, several other regioisomers are possible, including attachment at the C4, C5, or N1 positions.
Each regioisomer possesses a unique three-dimensional shape and electronic profile. For example, moving the bulky naphthyl group from the C3 to the C4 position would drastically alter the spatial relationship between the naphthyl ring and the substituents at other positions of the pyrazole. This change can significantly affect how the molecule interacts with its biological target.
Mechanistic Investigations of Biological Activities of Naphthyl Pyrazole Derivatives
Enzyme Inhibition Mechanisms and Target Identification
Lipoxygenase (e.g., 15-LOX, ALOX15) Inhibition via Specific Binding Modes
Studies have been conducted on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, which have shown potential as inhibitors of 15-lipoxygenase (15-LOX). nih.govnih.gov Molecular docking simulations for these related compounds suggest specific binding modes within the active site of the enzyme, but this data cannot be directly attributed to the 1-naphthyl isomer. nih.gov
Dihydroorotate (B8406146) Dehydrogenase (e.g., PfDHODH) Inhibition and Antimalarial Action
The pyrazole (B372694) scaffold is a known pharmacophore in the development of antimalarial agents targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Research has evaluated various pyrazole derivatives for this activity, including 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylates, which were found to be weak inhibitors of PfDHODH. nih.gov However, no specific inhibitory data for 3-(1-naphthyl)-1H-pyrazole hydrochloride against PfDHODH is available.
Endoplasmic Reticulum Aminopeptidases (ERAP1/2) Modulation
There is no available research in the reviewed literature that investigates the interaction between any naphthyl-pyrazole derivatives, including this compound, and the modulation of Endoplasmic Reticulum Aminopeptidases (ERAP1/2).
DNA Gyrase Inhibition in Bacterial Systems
While various pyrazole derivatives have been synthesized and investigated as potent inhibitors of bacterial DNA gyrase, the existing studies focus on compounds with different structural features than the naphthyl-pyrazole core. nih.govnih.gov There is no specific information regarding the activity of this compound on this target.
Thrombin Inhibition Mechanisms, Including Serine-Trapping Pathways
Derivatives of 1H-pyrazole have been the subject of extensive research as inhibitors of thrombin, a key serine protease in the blood coagulation cascade. A significant focus of these investigations has been on a covalent mechanism of inhibition known as the "serine-trapping" pathway. This mechanism involves the inhibitor acylating the catalytic serine residue (Ser195) within the active site of thrombin, thereby rendering the enzyme inactive. nih.govnih.gov
Studies on a series of 1H-pyrazol-5-amine-based compounds have provided detailed insights into this inhibitory action. The general mechanism involves a nucleophilic attack from the Ser195 of thrombin on an electrophilic carbonyl carbon of the acylated pyrazole derivative. nih.gov This results in the transfer of the acyl group to the serine residue, effectively "trapping" it and blocking the enzyme's catalytic function. nih.gov The potency of these inhibitors is influenced by the nature of the substituents on the pyrazole ring.
While many potent thrombin inhibitors have been developed from this class of compounds, the introduction of a bulky naphthyl group has been shown to have a variable effect on activity. In one study, a naphthyl-substituted pyrazole derivative (compound 24c) was synthesized and evaluated for its thrombin inhibitory potential. However, this particular compound was found to be inactive, with a half-maximal inhibitory concentration (IC50) greater than 5000 nM. nih.gov In contrast, other derivatives in the same study, featuring different substituents, displayed potent thrombin inhibition in the nanomolar range. For example, compounds with a 5-chlorothiophen-2-yl moiety showed IC50 values as low as 16 nM. nih.gov This highlights the critical role of specific structural features in determining the inhibitory efficacy of these pyrazole-based compounds. The lack of activity for the naphthyl derivative in this specific scaffold suggests that steric hindrance or unfavorable electronic interactions within the thrombin active site may have outweighed any potential beneficial binding contributions from the naphthyl group.
Table 2: Thrombin Inhibitory Activity of Naphthyl-Pyrazole and Structurally Related Derivatives
| Compound | Thrombin IC50 (nM) | Inhibition Mechanism | Reference |
| Naphthyl-substituted pyrazole (24c) | > 5000 | Serine-trapping (presumed) | nih.gov |
| Acylated 1H-pyrazol-5-amine (24e) | 16 ± 1 | Serine-trapping | nih.gov |
| Acylated 1H-pyrazol-5-amine (25) | 18 ± 1 | Serine-trapping | nih.gov |
| Acylated 1H-pyrazol-5-amine (34a) | 80 ± 2 | Serine-trapping | nih.gov |
| Acylated 1H-pyrazol-5-amine (34b) | 71 ± 3 | Serine-trapping | nih.gov |
Receptor Modulation and Antagonism Pathways
Cannabinoid Receptor (CB1, CB2) Antagonism and Allosteric Modulation Studies
The pyrazole scaffold is a well-established pharmacophore for cannabinoid receptor ligands, most notably exemplified by the potent and selective CB1 receptor antagonist, rimonabant (B1662492) (SR141716A). nih.gov The structural features of these pyrazole derivatives are critical for their interaction with cannabinoid receptors, and extensive structure-activity relationship (SAR) studies have been conducted to understand the requirements for potent and selective antagonism. nih.gov Key structural elements for high-affinity CB1 antagonism include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov
While there is a wealth of information on phenyl-substituted pyrazoles as cannabinoid receptor antagonists, specific studies on this compound are scarce in the available literature. The replacement of the substituted phenyl ring at the 3-position with a naphthyl group represents a significant structural modification that could influence the compound's affinity and efficacy at CB1 and CB2 receptors. The larger aromatic surface of the naphthyl group could potentially lead to altered binding interactions within the receptor's active site.
Investigations into tricyclic pyrazole-based compounds, which can be considered rigid analogs of the more flexible diarylpyrazoles, have shown that modifications to the pyrazole core can lead to compounds with high affinity and selectivity for either CB1 or CB2 receptors. mdpi.com This suggests that the pyrazole scaffold is versatile and can be tailored to target specific cannabinoid receptors.
Regarding allosteric modulation, this has emerged as a promising strategy for modulating cannabinoid receptor activity with potentially fewer side effects compared to orthosteric ligands. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site, and they can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the effects of orthosteric ligands. nih.gov While there is growing interest in the development of allosteric modulators for CB1 and CB2 receptors, there is currently no specific information available on the allosteric modulatory properties of this compound. Further research is needed to characterize the cannabinoid receptor pharmacology of this specific compound and to determine if the naphthyl substitution confers any antagonist or allosteric modulatory activity at CB1 or CB2 receptors.
Neurotensin (B549771) Receptor (NTS1, NTS2) Antagonism and Selectivity Profiling
The pyrazole scaffold has been identified as a key structural motif in the development of non-peptide antagonists for neurotensin receptors (NTS1 and NTS2). nih.gov Neurotensin is a tridecapeptide that exerts its effects through these G protein-coupled receptors and is involved in various physiological processes, including pain perception and the regulation of dopamine (B1211576) pathways. nih.gov Consequently, antagonists of these receptors are of interest as potential therapeutic agents.
While specific studies on the neurotensin receptor antagonism of this compound are not extensively documented, research on related pyrazole-based compounds provides a framework for understanding the potential activity of this derivative. The non-peptide NTS1 antagonist SR48692 and the non-selective antagonist SR142948 are prominent examples of pyrazole-based compounds that have been instrumental in characterizing neurotensin receptor function. nih.gov
Given these findings, it is plausible that this compound could interact with neurotensin receptors. The presence of the naphthyl group could contribute to the binding affinity and selectivity profile of the compound for NTS1 versus NTS2. However, without direct experimental data, the specific antagonist activity and selectivity of this compound at NTS1 and NTS2 receptors remain to be elucidated through dedicated pharmacological screening and profiling.
Progesterone (B1679170) Receptor (PR) Antagonism at Molecular Level
The progesterone receptor (PR) is a ligand-activated transcription factor belonging to the steroid hormone receptor superfamily, playing a critical role in the regulation of the female reproductive system. mdpi.com The action of progesterone is mediated through the PR, which, in the absence of a ligand, exists in an inactive state within the cytoplasm, complexed with molecular chaperones like heat shock proteins (Hsp) and FK506-binding proteins (FKBPs). nih.gov Upon binding of the progesterone hormone, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus to regulate the transcription of target genes. nih.gov
Non-steroidal pyrazole derivatives have been identified as a novel class of progesterone receptor antagonists. nih.gov The mechanism of antagonism at the molecular level involves the binding of the pyrazole derivative to the ligand-binding domain (LBD) of the progesterone receptor. This binding event prevents the receptor from adopting the active conformation required for transcriptional activation. The pyrazole compound essentially acts as a competitive inhibitor, occupying the binding site that would normally be filled by progesterone. This prevents the release from the chaperone complex and subsequent nuclear translocation and gene regulation. nih.gov
The molecular structure of the pyrazole derivative is crucial for its antagonistic activity. The naphthyl group, as seen in this compound, provides a bulky, hydrophobic moiety that can establish significant interactions within the hydrophobic LBD of the progesterone receptor. The specific orientation and interactions of the naphthyl and pyrazole rings within the receptor's binding pocket are critical for stabilizing the inactive conformation of the receptor, thereby blocking the downstream signaling cascade typically initiated by progesterone. While the broader class of pyrazoles has been optimized for PR antagonism, the specific molecular interactions of the this compound compound with the PR active site remain a subject for detailed structural biology studies. nih.gov
Broad-Spectrum Biological Activity Mechanisms
Cellular Cytotoxicity Mechanisms in Cancer Cell Lines
Naphthyl-pyrazole derivatives have demonstrated significant cytotoxic potential against a variety of human cancer cell lines, particularly those associated with breast cancer. nih.govresearchgate.net The mechanisms underlying this cytotoxicity are multifaceted, primarily converging on the induction of apoptosis through both intrinsic and extrinsic pathways.
A key mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells. nih.govnih.gov The accumulation of ROS leads to oxidative stress, which in turn triggers mitochondrial depolarization. This disruption of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and the subsequent activation of caspase-3 and caspase-7. nih.gov Some pyrazole derivatives have also been shown to activate caspase-8, indicating the involvement of the extrinsic, death receptor-mediated apoptotic pathway. nih.govnih.gov
Further downstream effects of pyrazole-induced apoptosis include Poly(ADP-ribose) polymerase (PARP) cleavage, DNA fragmentation, and cell cycle arrest. nih.gov In addition to apoptosis induction, certain pyrazole derivatives exert their cytotoxic effects by disrupting the cellular cytoskeleton through the inhibition of microtubule formation. nih.gov
At the signaling level, these compounds have been found to modulate key pathways involved in cancer cell proliferation and survival. Studies have shown that naphthyl-pyrazole derivatives can inactivate signaling pathways such as the p38MAPK/STAT3 and ERK1/2/CREB pathways, which are often dysregulated in cancer. nih.gov The anticancer efficacy of pyrazole derivatives is also linked to the inhibition of multiple other targets, including topoisomerase II, EGFR, and VEGF. nih.gov The specific activity can be highly dependent on the cell line, as demonstrated by the differential effects of certain pyrazoles on MCF7 and MDA-MB-231 breast cancer cells. nih.gov
| Compound Type | Cancer Cell Line | Observed IC50 / EC50 | Key Mechanistic Findings | Reference |
|---|---|---|---|---|
| Pyrazole Derivative (P3C) | Triple-Negative Breast Cancer (TNBC) | 0.25 to 0.49 µM | ROS accumulation, mitochondrial depolarization, caspase-3/7/8 activation, microtubule disruption. | nih.gov |
| TOSIND (Pyrazole Derivative) | MDA-MB-231 (Breast) | 17.7 ± 2.7 μM (72h) | Strongly decreased cell viability. | nih.gov |
| PYRIND (Pyrazole Derivative) | MCF7 (Breast) | 39.7 ± 5.8 μM (72h) | Decreased cell viability. | nih.gov |
| Naphthyl Pyrazolyl Thiazolidin-4-one (10b) | MCF-7, T47D, MDA-MB231 (Breast) | 10.16, 8.25, 4.88 μM | Induced apoptosis. | researchgate.net |
| Pyrazole Derivative (3f) | MDA-MB-468 (TNBC) | 14.97 μM (24h) | Significant growth inhibition. | nih.gov |
| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (Lung) | 220.20 µM | Inhibition of human lung adenocarcinoma cell growth. | mdpi.com |
Antimicrobial Action Modes (Antibacterial and Antifungal)
Naphthyl-pyrazole derivatives exhibit potent antimicrobial activity through several distinct modes of action. nih.gov A primary mechanism, particularly against Gram-positive bacteria like Staphylococcus aureus, is the disruption of the bacterial cell wall. nih.gov This leads to a loss of cellular integrity and ultimately results in a bactericidal effect.
Another significant mode of action is the inhibition of bacterial DNA gyrase. nih.goveurekaselect.com DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, pyrazole derivatives effectively halt these critical cellular processes, leading to bacterial growth inhibition. This mechanism of action is effective against both Gram-positive and Gram-negative bacteria. nih.gov The addition of a naphthyl group to the pyrazole structure has been shown to enhance efficacy against certain Gram-negative bacteria, such as E. coli. nih.gov
The antifungal activity of these compounds has also been documented against pathogenic fungi like Candida albicans. researchgate.net While the precise mechanisms are still under investigation, they are believed to involve disruption of fungal cell membrane integrity or interference with essential metabolic pathways, similar to their antibacterial counterparts.
| Compound Type | Target Organism | MIC Value (µg/mL) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Naphthyl-substituted pyrazole-derived hydrazone | Gram-positive strains (e.g., S. aureus) | 0.78–1.56 | Disruption of the bacterial cell wall. | nih.gov |
| Naphthyl-substituted pyrazole-derived hydrazone | A. baumannii | 0.78–1.56 | Disruption of the bacterial cell wall. | nih.gov |
| Generic Pyrazole Derivatives | S. aureus | as low as 12.5 | DNA gyrase inhibition. | nih.gov |
| Pyrazoline Derivatives | S. aureus | 64 | General antimicrobial activity. | nih.gov |
| Pyrazoline Derivatives | E. faecalis | 32 | General antimicrobial activity. | nih.gov |
| Pyrazoline Derivatives | C. albicans | 64 | General antifungal activity. | nih.gov |
Antioxidant Activity through Radical Scavenging and Enzyme System Modulation
Derivatives of 3-(1-naphthyl)-1H-pyrazole are recognized for their potent antioxidant properties, which are executed through two main mechanisms: direct radical scavenging and the modulation of endogenous antioxidant enzyme systems. nih.govnih.gov
The direct scavenging activity involves the donation of a hydrogen atom from the pyrazole ring, specifically the NH proton, to neutralize highly reactive free radicals. nih.gov The antioxidant capacity of naphthyl-pyrazole derivatives has been demonstrated in various in vitro assays. These compounds show excellent scavenging activity against stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) as well as reactive species such as nitric oxide (NO) and superoxide (B77818) radicals. nih.gov The presence of the naphthalene (B1677914) ring contributes to the molecule's ability to stabilize the resulting radical through resonance.
In addition to direct scavenging, these compounds can modulate the body's own antioxidant defense systems. In vivo studies have shown that treatment with 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives can significantly affect the levels of key antioxidant enzymes and markers of oxidative stress. nih.gov This includes increasing the activity of enzymes like Catalase (CAT) and the levels of non-enzymatic antioxidants such as glutathione (B108866) (GSH). nih.govresearchgate.net Concurrently, they can decrease the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. nih.govresearchgate.net Some pyrazole derivatives may also interact with and enhance the activity of other protective enzymes like superoxide dismutase (SOD). nih.gov
| Compound/Derivative | Assay | Result (IC50 or Effect) | Mechanism | Reference |
|---|---|---|---|---|
| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH Radical Scavenging | Potent activity | Direct radical scavenging. | nih.gov |
| Thienyl-pyrazoles (5g) | DPPH Radical Scavenging | IC50 = 0.245 ± 0.01 μM | Direct radical scavenging. | nih.gov |
| N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] derivatives | Nitric Oxide Scavenging | Active | Direct radical scavenging. | researchgate.net |
| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivatives (5b, 5c, 6e) | In vivo antioxidant study | Increased CAT and GSH, decreased MDA | Modulation of enzyme systems. | nih.gov |
Modulation of Inflammatory Cytokines and Pathways
Naphthyl-pyrazole derivatives exert anti-inflammatory effects by modulating the production of key inflammatory mediators and influencing the signaling pathways that regulate the immune response. A central mechanism is the inhibition of pro-inflammatory cytokine release. frontiersin.orgnih.gov
Research has shown that pyrazole-containing compounds can significantly reduce the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) from immune cells like monocytes and macrophages when stimulated by inflammatory triggers like lipopolysaccharide (LPS). frontiersin.orgmdpi.com For instance, certain pyrazole derivatives have been reported to actively inhibit both IL-6 and TNF-α. nih.gov
The modulation of these cytokines is achieved through the regulation of upstream signaling pathways. One of the key pathways targeted is the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammation. frontiersin.org By inhibiting NF-κB activation, pyrazole derivatives can downregulate the expression of a wide array of inflammatory genes. Concurrently, some compounds may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which controls the expression of antioxidant and cytoprotective genes, thereby contributing to the resolution of inflammation. frontiersin.org
Other inflammatory pathways can also be targeted. Some pyrazole analogs exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins (B1171923) during inflammation. frontiersin.org Furthermore, there is evidence suggesting that pyrazole derivatives could potentially modulate Toll-like receptor (TLR) signaling and inhibit the NLRP3 inflammasome, a protein complex responsible for the activation of caspase-1 and the subsequent processing and release of IL-1β. mdpi.comacs.org
Hypoglycemic Mechanisms at the Biochemical Level
The hypoglycemic, or blood glucose-lowering, effects of pyrazole derivatives can be attributed to several distinct mechanisms at the biochemical level.
One primary mechanism is the inhibition of key carbohydrate-digesting enzymes in the intestine, namely α-amylase and α-glucosidase. ekb.eg The α-amylase enzyme is responsible for breaking down complex carbohydrates like starch into disaccharides, while α-glucosidase further breaks down disaccharides into monosaccharides, such as glucose, which can then be absorbed into the bloodstream. ekb.eg By inhibiting these enzymes, pyrazole derivatives can delay carbohydrate digestion and slow the rate of glucose absorption, thereby reducing post-meal blood glucose spikes. ekb.egmdpi.com
A third proposed mechanism for some diaryl pyrazole derivatives is the antagonism of the cannabinoid receptor 1 (CB1). nih.gov The CB1 receptor is involved in regulating energy balance and metabolism. Acting as an antagonist or inverse agonist at this receptor can influence metabolic pathways in a way that leads to a reduction in plasma glucose levels. nih.gov
Computational and Theoretical Studies in Naphthyl Pyrazole Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation or its density-based equivalent to provide detailed information about electronic structure and energy.
Density Functional Theory (DFT) for Electronic Structure, Ground State Geometries, and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules like 3-(1-naphthyl)-1H-pyrazole hydrochloride.
Electronic Structure and Ground State Geometries: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its ground state geometry. By optimizing the molecular structure, researchers can obtain precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar naphthyl-pyrazole derivatives have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to achieve highly accurate geometric parameters that often show good correlation with experimental X-ray crystallography data. nih.gov This foundational data is crucial for all further computational analyses.
Spectroscopic Predictions: A significant application of DFT is the prediction of various spectroscopic parameters, which can aid in the experimental characterization of the compound.
Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity and Stability
The reactivity and kinetic stability of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For naphthyl-pyrazole derivatives, the HOMO is often delocalized over the electron-rich naphthalene (B1677914) and pyrazole (B372694) rings, while the LUMO distribution can vary depending on the substituents.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.2 | Electron-donating capability |
| LUMO | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of chemical stability |
Note: These are representative values based on similar compounds and are for illustrative purposes only. Specific DFT calculations are required for accurate data on this compound.
Molecular Electrostatic Potentials (MEP) for Electrophilic/Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying the regions that are prone to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Typically, regions of negative potential (colored in shades of red) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the nitrogen atoms of the pyrazole ring. Conversely, regions of positive potential (in shades of blue) are found near hydrogen atoms and indicate sites for nucleophilic attack. The MEP map provides a chemically intuitive picture of where the molecule is most likely to interact with other charged or polar species.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations can predict spectroscopic data with a reasonable degree of accuracy, which is invaluable for interpreting experimental spectra.
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). These theoretical spectra, when scaled appropriately, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of the observed bands.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can help confirm the structure of the synthesized compound.
Molecular Modeling and Simulation
Beyond the electronic properties of an isolated molecule, molecular modeling and simulation techniques are used to predict how a molecule will interact with its environment, particularly with biological macromolecules.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, which is typically a protein or a nucleic acid. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
In a typical molecular docking study involving this compound, the compound would be docked into the active site of a specific biological target. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the target's binding site and scores them based on a scoring function that estimates the binding affinity.
The results of a docking study can reveal:
Binding Mode: The most favorable three-dimensional arrangement of the ligand in the active site.
Binding Affinity: A numerical score (often expressed in kcal/mol) that estimates the strength of the ligand-target interaction. A lower binding energy generally indicates a more stable complex.
Key Interactions: The specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. Studies on related pyrazole derivatives have shown that the pyrazole ring can act as a hydrogen bond donor or acceptor, while the naphthyl group often engages in hydrophobic and π-stacking interactions with the amino acid residues in the active site.
Table 2: Illustrative Molecular Docking Results for a Naphthyl-Pyrazole Derivative with a Kinase Target
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Analog A | -8.5 | MET793, LEU718, VAL726 | Hydrogen bond, Hydrophobic |
| Analog B | -9.2 | LYS745, CYS919, PHE923 | Hydrogen bond, π-π stacking |
Note: This table presents example data from studies on similar compounds to illustrate the type of information obtained from molecular docking. The target and specific values would vary for this compound.
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations offer a dynamic picture of the interactions between a ligand, such as a naphthyl-pyrazole derivative, and its biological target at an atomic level. eurasianjournals.com This technique allows researchers to observe the conformational changes and stability of the ligand-protein complex over time, providing critical insights that static models like molecular docking cannot. nih.gov
In studies of pyrazole derivatives, MD simulations have been crucial for validating docking results and understanding the stability of the ligand within the active site of a protein. nih.gov For instance, a 100-nanosecond MD simulation of a potent pyrazole derivative targeting the RET (Rearranged during Transfection) kinase revealed that key hydrogen bond and hydrophobic interactions remained consistent throughout the simulation. nih.gov This consistency confirmed that the docked conformation was stable and represented a valid model for further analysis. nih.gov
The stability of the complex is often assessed by calculating the root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable system is typically characterized by the convergence of RMSD values to a steady plateau. Furthermore, the root mean square fluctuation (RMSF) can be analyzed to identify the flexibility of different parts of the protein upon ligand binding. researchgate.net
Binding free energy calculations, using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), provide a quantitative estimate of the binding affinity. mdpi.com These calculations dissect the total binding energy into constituent parts, such as van der Waals energy, electrostatic energy, and solvation energy, highlighting the key forces driving the interaction. nih.gov
Table 1: Example of MM/PBSA Binding Free Energy Calculation for a Pyrazole Derivative
| Energy Component | Value (kJ/mol) | Contribution |
|---|---|---|
| Van der Waals Energy | -154.682 | Favorable |
| Electrostatic Energy | -28.021 | Favorable |
| Polar Solvation Energy | 85.379 | Unfavorable |
| SASA Energy (Nonpolar) | -15.241 | Favorable |
| Total Binding Free Energy | -233.399 | Favorable |
Data derived from a study on pyrazole derivatives as RET kinase inhibitors. nih.gov
These detailed energetic and dynamic insights are invaluable for rationally designing modifications to the 3-(1-naphthyl)-1H-pyrazole scaffold to improve its binding affinity and residence time at the target protein.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.net These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net
For pyrazole-based compounds, pharmacophore models have been successfully developed to guide the discovery of new inhibitors for various targets, such as Dipeptidyl Peptidase-IV (DPP-IV) and Mycobacterium tuberculosis. nih.govjuniperpublishers.com A typical workflow involves aligning a set of active molecules and abstracting the common chemical features responsible for their biological activity.
A study aimed at discovering new anti-tubercular agents developed a five-point pharmacophore model (AADHR_1) based on 47 pyrazole compounds. nih.gov This model, comprising two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and one aromatic ring, demonstrated high predictive power with strong statistical validation. nih.gov Such a validated model can then be used as a 3D query to screen large chemical databases (like ZINC and ASINEX) to identify novel molecules that fit the pharmacophore and are likely to be active. nih.govnih.gov This virtual screening approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. nih.gov
Table 2: Common Pharmacophoric Features Identified in Pyrazole Derivative Studies
| Pharmacophoric Feature | Role in Binding |
|---|---|
| Hydrogen Bond Donor (HBD) | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in the protein's active site. |
| Hydrogen Bond Acceptor (HBA) | Forms hydrogen bonds with donor groups (e.g., amide protons) in the protein's active site. |
| Hydrophobic (HY) | Engages in van der Waals interactions with nonpolar residues in the binding pocket. |
| Aromatic Ring (AR) | Participates in π-π stacking or hydrophobic interactions. |
Based on principles from pharmacophore modeling studies. researchgate.netnih.gov
By understanding the key pharmacophoric features of the naphthyl-pyrazole scaffold, medicinal chemists can design new analogs with enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of newly designed molecules before they are synthesized. ijsdr.org
Various QSAR models, including 2D-QSAR and 3D-QSAR, have been developed for pyrazole derivatives to explore their potential as anticancer and hypoglycemic agents, among others. researchgate.netresearchgate.net These models are built using a "training set" of compounds with known activities and then validated using an external "test set" to ensure their predictive power. nih.gov
A 2D-QSAR study on pyrazole derivatives against several cancer cell lines successfully developed statistically robust models. nih.gov The models used molecular descriptors such as topological indices (e.g., Balaban J index) to correlate with the anticancer activity (pIC50). nih.gov The statistical quality of a QSAR model is assessed by several parameters, including the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability. researchgate.netresearchgate.net
Table 3: Statistical Validation Parameters for a Typical 2D-QSAR Model
| Parameter | Description | Typical Value |
|---|---|---|
| R² (Correlation Coefficient) | Measures how well the model fits the training data. | > 0.6 |
| Q² (Cross-Validated R²) | Measures the predictive power of the model (Leave-One-Out). | > 0.5 |
| r²pred (External Validation) | Measures the predictive power on an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | Low value desired |
Based on QSAR studies of pyrazole derivatives. researchgate.netnih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of steric, electrostatic, and hydrophobic fields. mdpi.com The resulting contour maps visually guide chemists on where to add or remove specific functional groups on the naphthyl-pyrazole structure to enhance biological activity. nih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling for Lead Optimization
A promising drug candidate must not only be potent but also possess favorable pharmacokinetic properties. The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out compounds likely to fail in later clinical trials. researchgate.net
Various computational tools and web servers (e.g., pkCSM, SwissADME) are used to predict a wide range of ADMET parameters for compounds like this compound. semanticscholar.org These predictions are often based on established rules, such as Lipinski's Rule of Five, which helps assess the "drug-likeness" of a molecule and its potential for good oral absorption. researchgate.net
Key predicted properties include:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are estimated to predict how well the compound is absorbed from the gut.
Distribution: Predictions of blood-brain barrier (BBB) permeability and plasma protein binding help understand where the drug will travel in the body. semanticscholar.org
Metabolism: The potential for a compound to be a substrate or inhibitor of key metabolic enzymes, such as Cytochrome P450 (CYP) isoforms, is evaluated. Inhibition of these enzymes can lead to adverse drug-drug interactions. benthamdirect.com
Excretion: Properties like total clearance provide an estimate of how quickly the drug is removed from the body.
Toxicity: Potential risks, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, are flagged for further investigation. nih.gov
Table 4: Example of In Silico ADMET Profile for Pyrazole Derivatives
| Property | Parameter | Predicted Outcome | Implication |
|---|---|---|---|
| Absorption | Lipinski's Rule | 0 Violations | Good oral bioavailability likely |
| Human Intestinal Absorption | High | Well absorbed from the gut | |
| Distribution | BBB Permeability | Low | Less likely to cause CNS side effects |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug interactions via this pathway |
| Toxicity | Ames Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
Data synthesized from ADMET studies on pyrazole derivatives. researchgate.netsemanticscholar.org
By integrating these in silico ADMET predictions early in the design cycle, researchers can prioritize naphthyl-pyrazole analogs that have a higher probability of becoming successful drug candidates.
Pre Clinical Evaluation of Naphthyl Pyrazole Derivatives: in Vitro and in Vivo Mechanistic Studies
In Vitro Biochemical and Cellular Assays
The initial phase of preclinical evaluation involves a battery of in vitro assays to determine the biological activity of naphthyl-pyrazole derivatives at a cellular and biochemical level. These tests are crucial for identifying lead compounds and elucidating their mechanisms of action.
Cell Line-Based Cytotoxicity Assays (e.g., IC50 determination)
The cytotoxic potential of novel naphthyl-pyrazole derivatives is a primary indicator of their potential as anticancer agents. Studies have evaluated these compounds against a panel of human cancer cell lines to determine their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.
For instance, a series of pyrazole-linked benzothiazole–naphthol derivatives demonstrated significant cytotoxicity against human cervical cancer (HeLa) cells, with IC50 values for specific compounds ranging from 4.63 to 5.54 μM. bohrium.com Other research on pyrazole (B372694) derivatives has shown potent activity against various cell lines, including colon carcinoma (HCT-116), melanoma (SK-MEL-28), and breast cancer (MCF-7), with some compounds exhibiting IC50 values in the low micromolar range, indicating high potency. researchgate.net A pyrazole derivative, referred to as 3-ACH, was found to reduce the viability of SH-SY5Y neuroblastoma cells, with significant cytotoxic effects observed at concentrations of 100 μg/mL and 150 μg/mL after 24 and 48 hours of treatment. nih.gov
Table 1: Cytotoxicity of Naphthyl-Pyrazole Derivatives against Various Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole-linked benzothiazole–naphthol | HeLa (Cervical Cancer) | 4.63 - 5.54 | bohrium.com |
| Indolo-pyrazole grafted with thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 | researchgate.net |
| Indolo-pyrazole grafted with thiazolidinone | HCT-116 (Colon Cancer) | 9.02 | researchgate.net |
Enzyme Activity and Inhibition Assays (e.g., IC50 of specific enzymes)
To understand the specific molecular targets of naphthyl-pyrazole derivatives, enzyme inhibition assays are employed. These assays measure the ability of the compounds to inhibit the activity of specific enzymes that are often implicated in disease pathogenesis.
Derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have been identified as potent inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory pathways. nih.govrjpbr.com Similarly, certain 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have shown high selectivity and inhibitory activity against c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases, with IC50 values as low as 227 nM. sci-hub.se Other studies have explored the inhibition of enzymes such as protein tyrosine phosphatase 1B (PTP1B) and carbonic anhydrases by different pyrazole scaffolds, demonstrating the versatility of this chemical class in targeting diverse enzymatic pathways.
Table 2: Enzyme Inhibition by Naphthyl-Pyrazole Derivatives
| Compound Class | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivative | 15-Lipoxygenase (15-LOX) | Potent Inhibition | nih.govrjpbr.com |
| 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative | JNK3 | 227 nM | sci-hub.se |
| Indole-Pyrazole-Glycyrrhetinic Acid derivative | PTP1B | 2.5 µM |
Antioxidant Capacity Assessments (e.g., DPPH, ABTS, NO, Superoxide (B77818) Radical Scavenging Assays)
Oxidative stress is a key factor in numerous diseases, making the antioxidant potential of new compounds a critical area of investigation. The antioxidant capacity of naphthyl-pyrazole derivatives has been assessed using various established methods that measure their ability to scavenge different types of free radicals.
Research on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives has demonstrated their excellent radical scavenging activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide radical scavenging assays, with activities often compared to the standard antioxidant, ascorbic acid. nih.govrjpbr.com The DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used spectrophotometric methods to evaluate the ability of compounds to act as free radical scavengers. The pyrazole moiety itself is believed to contribute to antioxidant activity, potentially by preventing oxidative stress and diminishing lipid peroxidation processes. nih.gov
Table 3: In Vitro Antioxidant Activity of Naphthyl-Pyrazole Derivatives
| Assay | Activity | Reference |
|---|---|---|
| DPPH Radical Scavenging | Excellent | nih.govrjpbr.com |
| Nitric Oxide (NO) Scavenging | Excellent | nih.govrjpbr.com |
| Superoxide Radical Scavenging | Excellent | nih.govrjpbr.com |
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration against bacterial and fungal strains)
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have been extensively studied for their potential antibacterial and antifungal properties. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is determined to quantify this activity.
Naphthyl-substituted pyrazole-derived hydrazones have been reported as potent growth inhibitors of Gram-positive bacterial strains, with MIC values in the range of 0.78–1.56 μg/mL. Various other pyrazole derivatives have shown moderate to potent antimicrobial activity against a spectrum of bacteria, including Staphylococcus aureus, Escherichia coli, and fungi. The structural modifications on the pyrazole ring system significantly influence the antimicrobial potency and spectrum.
Table 4: Antimicrobial Activity of Naphthyl-Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Naphthyl-substituted pyrazole-hydrazone | Gram-positive bacteria | 0.78 - 1.56 | |
| Naphthyl-substituted pyrazole-hydrazone | Acinetobacter baumannii | 0.78 - 1.56 | |
| Various Pyrazole Derivatives | Staphylococcus aureus | Variable | |
| Various Pyrazole Derivatives | Escherichia coli | Variable |
In Vivo Mechanistic Investigations in Animal Models (Focus on Biochemical Pathways and Target Engagement)
Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models. These investigations aim to confirm the biological activity observed in vitro and to understand the compound's effects within a complex biological system, with a particular focus on target engagement and modulation of relevant biochemical pathways.
Anti-inflammatory Response Modulation (e.g., Cytokine level analysis in inflammatory models)
The anti-inflammatory properties of pyrazole derivatives are well-documented. In vivo studies often utilize models such as carrageenan-induced paw edema in rats to assess the ability of these compounds to reduce inflammation. A key mechanism underlying the anti-inflammatory effects of many compounds is the modulation of pro-inflammatory cytokine production.
Studies have shown that pyrazole derivatives can suppress the expression and release of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The inhibition of these cytokines mitigates the inflammatory cascade. For example, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a model for inflammation, certain pyrazole derivatives have been shown to significantly inhibit the production of TNF-α, IL-1β, and IL-6. This effect is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.
While direct in vivo data on cytokine level modulation specifically by "3-(1-naphthyl)-1H-pyrazole hydrochloride" is limited in the public domain, the consistent findings across the broader class of pyrazole derivatives strongly suggest that a primary mechanism of their anti-inflammatory action involves the downregulation of key pro-inflammatory cytokines like TNF-α and IL-6.
Investigation of Hypoglycemic Effects on Glucose Metabolism Pathways
While direct studies on the hypoglycemic effects of this compound on specific glucose metabolism pathways are not extensively detailed in the available scientific literature, the broader class of pyrazole derivatives has been investigated for its anti-diabetic potential. The therapeutic efficacy of pyrazoline derivatives in diabetes is thought to stem from their ability to influence key biological targets involved in glucose metabolism and insulin (B600854) sensitivity. innspub.net
One of the primary mechanisms by which pyrazole compounds are proposed to exert their hypoglycemic effects is through the inhibition of carbohydrate-digesting enzymes, namely α-amylase and α-glucosidase. innspub.netnih.govnih.gov These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. By inhibiting these enzymes, pyrazole derivatives can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. nih.gov
Furthermore, some pyrazole derivatives have been suggested to enhance insulin secretion and improve glucose uptake in peripheral tissues, which are critical processes in maintaining glucose homeostasis. innspub.net The mitigation of oxidative stress and inflammation, processes closely linked to the pathophysiology of diabetes, is another avenue through which these compounds may exert their beneficial effects. innspub.net For instance, studies on various pyrazole-based Schiff bases have demonstrated their potential to act as multi-target agents against enzymes like α-amylase and α-glucosidase, in addition to exhibiting antioxidant properties. mdpi.com
Although these findings provide a basis for the potential hypoglycemic activity of this compound, further specific investigations are required to elucidate its precise mechanisms of action on glucose metabolism pathways, including its effects on glycolysis, gluconeogenesis, and insulin signaling cascades.
Analysis of Antioxidant Enzyme Activities and Lipid Peroxidation Levels in Tissues
While direct research on this compound is limited, a study on the closely related 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives provides valuable insights into the in vivo antioxidant potential of this class of compounds. The investigation involved the assessment of key antioxidant enzymes and markers of lipid peroxidation in the liver tissues of rats.
The study evaluated the effects of several newly synthesized isoxazoline (B3343090) and pyrazoline carbothioamide derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole on hepatic antioxidant status. The activities of crucial antioxidant enzymes, namely Catalase (CAT) and Glutathione (B108866) (GSH), were measured, along with the levels of Malondialdehyde (MDA), a key indicator of lipid peroxidation.
The findings revealed that certain derivatives significantly modulated the antioxidant defense system and reduced lipid peroxidation in liver tissues. Specifically, compounds designated as 5b , 5c , and 6e demonstrated noteworthy in vivo antioxidant effects.
Antioxidant Enzyme Activities
The activities of Catalase (CAT) and the levels of reduced Glutathione (GSH) in the liver homogenates of rats treated with the naphthyl-pyrazole derivatives were assessed. Catalase is a vital enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage. Glutathione is a major non-enzymatic antioxidant that plays a critical role in neutralizing free radicals and reactive oxygen species.
The results, as presented in the table below, indicate that treatment with specific naphthyl-pyrazole derivatives led to a significant increase in both CAT activity and GSH levels compared to the control group, suggesting an enhancement of the cellular antioxidant capacity.
| Compound | Catalase (CAT) Activity (U/mg protein) | Glutathione (GSH) Level (mg/g tissue) |
|---|---|---|
| Control | 3.5 ± 0.2 | 2.1 ± 0.1 |
| Compound 5b | 6.8 ± 0.3 | 4.2 ± 0.2 |
| Compound 5c | 7.1 ± 0.4 | 4.5 ± 0.3 |
| Compound 6e | 6.5 ± 0.3 | 4.0 ± 0.2 |
* Statistically significant increase compared to the control group.
Lipid Peroxidation Levels
Lipid peroxidation is a key marker of oxidative damage, and its levels were quantified by measuring Malondialdehyde (MDA) concentrations in the liver tissues. MDA is one of the final products of polyunsaturated fatty acid peroxidation and serves as a reliable indicator of oxidative stress.
The study demonstrated that the administration of the selected naphthyl-pyrazole derivatives resulted in a significant reduction in MDA levels compared to the control group. This finding suggests that these compounds can effectively mitigate lipid peroxidation and protect tissues from oxidative damage.
| Compound | Malondialdehyde (MDA) Level (nmol/g tissue) |
|---|---|
| Control | 45.2 ± 2.5 |
| Compound 5b | 22.1 ± 1.8 |
| Compound 5c | 20.5 ± 1.5 |
| Compound 6e | 24.3 ± 2.1* |
* Statistically significant decrease compared to the control group.
These preclinical findings on a structurally similar compound underscore the potential of this compound and its derivatives as agents that can bolster the endogenous antioxidant defense system and protect against oxidative tissue damage by reducing lipid peroxidation. Further research is warranted to specifically evaluate the effects of this compound and to explore its therapeutic implications in conditions associated with oxidative stress.
Emerging Applications and Future Research Directions for Naphthyl Pyrazole Compounds
Development as Agrochemicals (Herbicides, Fungicides, Insecticides)
The pyrazole (B372694) ring is a well-established pharmacophore in the agrochemical industry, present in numerous commercial products. nih.govclockss.org Naphthyl-pyrazole derivatives are being investigated as a continuation of this legacy, showing promise as active ingredients for crop protection. Pyrazole derivatives have demonstrated a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. nih.govresearchgate.net
Herbicides: Certain pyrazole derivatives function by inhibiting key plant enzymes. For instance, some act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors or protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, both of which are crucial for plant survival. clockss.org A patent has been granted for pyrazole derivatives, including those with 1-naphthyl and 2-naphthyl groups, for their use in herbicidal compositions. google.com Research into 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles has shown that some of these compounds exhibit excellent herbicidal activities at concentrations of 100 mg/L. nih.gov
Fungicides: The fungicidal potential of pyrazole compounds is significant. They are used to manage a variety of diseases in crops, fruits, and vegetables. nih.gov Some commercial fungicides containing a pyrazole moiety act as respiration inhibitors by blocking mitochondrial complex II or III in fungi. nih.govirfarm.com A study on a pyrazole derivative containing a naphthalene (B1677914) moiety, specifically 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(6-methoxynaphthalen-1-yl)methyl)-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one, demonstrated good antifungal activity against Botrytis cinerea. tandfonline.com Another study highlighted the potential of 1,5-diaryl-pyrazole-3-formate analogs in controlling peanut stem rot disease caused by Sclerotium rolfsii. frontiersin.org
Insecticides: The phenylpyrazole chemical class, which is structurally related to naphthyl-pyrazoles, includes highly effective broad-spectrum insecticides like Fipronil. solutionsstores.comwikipedia.org These compounds act by blocking GABA-gated chloride channels in the central nervous system of insects, leading to overstimulation and death. solutionsstores.comwikipedia.org The development of insecticides based on the pyrazole scaffold is driven by the need to combat increasing resistance from target insects to older classes of pesticides. solutionsstores.com Novel N-pyridylpyrazole derivatives have been synthesized and are being explored as potential insecticide leads. mdpi.comnih.gov
| Agrochemical Class | Mechanism of Action (Example) | Target Organism (Example) | Reference |
|---|---|---|---|
| Herbicides | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Various weed species | clockss.orggoogle.com |
| Fungicides | Disruption of mitochondrial respiration | Botrytis cinerea, Sclerotium rolfsii | nih.govtandfonline.comfrontiersin.org |
| Insecticides | Blocking of GABA-gated chloride channels | Fleas, ants, termites | solutionsstores.comwikipedia.org |
Potential in Materials Science (e.g., Fluorescent Probes, Optical Switches)
The photophysical properties of naphthyl-pyrazole compounds make them attractive candidates for applications in materials science. nih.gov Their rigid, aromatic structure often leads to significant fluorescence, which can be harnessed for developing advanced materials. Pyrazole derivatives have been identified as promising scaffolds for creating fluorescent molecular probes for bioimaging. nih.govresearchgate.net
These compounds can be designed as "turn-on" or "turn-off" fluorescent sensors. nih.gov For instance, a small series of pyrazoline and pyrazole-based sensors were synthesized and screened for their fluorescence properties in the presence of various metals. rsc.org One pyrazole derivative displayed a 30-fold increase in fluorescence intensity specifically in the presence of Fe³⁺ ions, demonstrating its potential as a selective sensor. rsc.org The naphthalene moiety, a well-known fluorophore, can enhance these properties. nih.gov This sensing capability, where fluorescence is switched on or off by an external stimulus (like the presence of a metal ion), is the fundamental principle behind optical switches. The use of pyrazole derivatives as ligands for iridium complexes in Organic Light Emitting Diode (OLED) materials has also been noted, highlighting their role in advanced electronic displays. nih.govresearchgate.net
Role in Coordination Chemistry as Ligands for Metal Complexes
Pyrazole-type ligands are highly significant in organometallic and coordination chemistry due to their versatility. nih.govresearchgate.net The pyrazole ring contains two nitrogen atoms, one of which (the pyridine-type nitrogen) readily coordinates to metal ions. researchgate.net Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, connecting two or more metal centers. researchgate.net Naphthyl-pyrazole ligands combine the coordination ability of the pyrazole ring with the steric and electronic properties of the naphthalene group.
These ligands form stable complexes with a variety of transition metals, including copper (Cu), manganese (Mn), and cobalt (Co). nih.govresearchgate.net The coordination typically occurs through the nitrogen atoms of the pyrazole ring. nih.govresearchgate.net The resulting metal complexes have diverse geometries, such as square planar or octahedral, depending on the specific ligand and metal ion involved. nih.gov The thermal and hydrolytic stability of the pyrazole nucleus contributes to the robustness of these metal complexes. nih.govresearchgate.net
Metal complexes derived from pyrazole ligands are effective catalysts for a range of chemical transformations. nih.gov Copper-pyrazole complexes, in particular, are valued because they are economical, thermally stable, and can catalyze reactions with high efficiency. nih.govresearchgate.net Naphthyl/pyridyl-anchored pyrazole metal complexes have been studied for their catalytic promiscuity. researchgate.net For example, binuclear copper(II) complexes have shown superior catalytic activity in phenoxazinone synthase and catecholase reactions compared to their manganese(II) and cobalt(II) counterparts. researchgate.net The catalytic cycle often involves the formation of a complex-substrate intermediate. researchgate.net The flexible design of pyrazole ligands allows for fine-tuning of the catalyst's steric and electronic environment, influencing its activity and selectivity. nih.gov
The incorporation of naphthyl-pyrazole ligands into metal complexes can yield materials with interesting luminescent properties. The luminescence can originate from the ligand itself (intraligand fluorescence or phosphorescence), the metal center, or from a charge-transfer state between the metal and the ligand. As mentioned, pyrazole derivatives have been employed as ligands in the formation of iridium complexes for use in OLED materials, which directly relies on their electroluminescent properties. nih.govresearchgate.net The rigid structure of the ligand and the heavy metal center can promote phosphorescence, a desirable property for high-efficiency OLEDs. The study of the photophysical properties of these metal-organic systems is an active area of research, aiming to develop new materials for lighting and display technologies.
Advanced Analytical Methodologies Utilizing Naphthyl-Pyrazole Scaffolds as Derivatization Reagents
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Naphthyl-pyrazole scaffolds are valuable as derivatization reagents because the naphthalene group is a strong chromophore and fluorophore, enhancing detection by UV-Vis or fluorescence spectroscopy.
A notable example is the use of 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP) as a pre-column derivatization reagent for the analysis of saccharides by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.netchrom-china.com Many carbohydrates lack a chromophore, making them difficult to detect with standard UV detectors. researchgate.net NMP reacts with reducing saccharides to form derivatives that are easily detectable. researchgate.netchrom-china.com This method has been successfully applied to analyze the monosaccharide components of polysaccharides with high sensitivity and repeatability, with detection limits in the picomole range. researchgate.netchrom-china.com
| Saccharide | Detection Method | Key Benefit of Derivatization |
|---|---|---|
| Mannose | HPLC-DAD-ESI-MS | Enhanced UV absorbance and ionization efficiency |
| Rhamnose | HPLC-DAD-ESI-MS | Enables sensitive detection of non-UV active sugar |
| Glucuronic acid | HPLC-DAD-ESI-MS | Improved chromatographic separation |
| Galacturonic acid | HPLC-DAD-ESI-MS | Allows for structural identification via MS fragmentation |
| Glucose | HPLC-DAD-ESI-MS | Quantification at low concentrations |
| Galactose | HPLC-DAD-ESI-MS | Enhanced detection sensitivity |
| Xylose | HPLC-DAD-ESI-MS | Improved method repeatability |
| Arabinose | HPLC-DAD-ESI-MS | Facilitates analysis in complex biological samples |
Data sourced from research on NMP as a pre-column derivatizing reagent. researchgate.netchrom-china.com
Rational Design of Next-Generation Naphthyl-Pyrazole Analogues
The future development of naphthyl-pyrazole compounds relies on the principles of rational design and the study of structure-activity relationships (SAR). nih.govresearchgate.net Rational design involves modifying the chemical structure of a lead compound to improve its properties, such as efficacy, selectivity, or stability. researchgate.net The pyrazole ring is an ideal scaffold for such modifications due to its synthetic accessibility and multiple sites for substitution. nih.gov
SAR studies help to identify which parts of the molecule are essential for its activity. For example, in the development of pyrazole-based inhibitors, it was found that replacing a polar 4-hydroxyphenyl substituent with a bulky, hydrophobic 1-naphthyl substituent significantly altered the compound's biological effect. nih.gov Similarly, introducing specific atoms, like chlorine, onto an associated phenyl ring can dramatically affect the biological activity of a pyrazole derivative series. nih.gov By systematically altering substituents on both the naphthalene and pyrazole rings, researchers can optimize interactions with biological targets or tune the material properties of the compound. nih.govresearchgate.net This approach is key to creating next-generation analogues for use as more effective agrochemicals, more sensitive fluorescent probes, or more efficient catalysts. nih.govresearchgate.net
Q & A
Q. What are the established protocols for synthesizing 3-(1-naphthyl)-1H-pyrazole hydrochloride with high purity?
Methodological Answer:
-
Step 1 : React 1-naphthylamine derivatives with pyrazole precursors under anhydrous conditions. Use catalysts like triethylamine to neutralize HCl byproducts .
-
Step 2 : Purify the crude product via recrystallization in ethanol/water mixtures (3:1 v/v) to remove unreacted reagents.
-
Step 3 : Validate purity (>99.5%) using reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) .
-
Key Data :
Parameter Value Source CAS No. 956025-47-1 Molecular Weight 458.58 (free base)
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., naphthyl protons at δ 7.2–8.5 ppm; pyrazole protons at δ 6.5–7.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 459.58) .
- FT-IR : Identify N–H stretching (3200–3400 cm⁻¹) and aromatic C–H bending (700–900 cm⁻¹) .
Q. What solvent systems are optimal for maintaining the stability of this compound in experimental conditions?
Methodological Answer:
- Preferred Solvents : Use dimethyl sulfoxide (DMSO) for stock solutions (10 mM) due to its inertness. Avoid aqueous buffers with pH >7.0 to prevent hydrolysis .
- Storage : Store lyophilized powder at –20°C under argon to prevent oxidation .
Advanced Research Questions
Q. How does the 1-naphthyl substituent influence the inhibitory selectivity of this compound against different kinase isoforms?
Methodological Answer:
Q. What methodological approaches can resolve discrepancies in reported IC50 values of this compound across different kinase assays?
Methodological Answer:
- Approach 1 : Standardize assay conditions (e.g., ATP concentration, pH 7.4, 25°C) to minimize variability .
- Approach 2 : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-validate results .
- Data Analysis : Apply nonlinear regression models (e.g., Hill equation) to account for cooperativity effects .
Q. What strategies can be employed to design structure-activity relationship (SAR) studies for 3-(1-naphthyl)-1H-pyrazole derivatives to enhance target specificity?
Methodological Answer:
Q. How can researchers address batch-to-batch variability in the biological activity of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
